molecular formula C22H19NO2S B5056228 N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide CAS No. 349425-58-7

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5056228
CAS No.: 349425-58-7
M. Wt: 361.5 g/mol
InChI Key: QSLQORWXSLQSBI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a structurally complex acetamide derivative featuring a 4-acetylphenyl substituent on the nitrogen atom and a phenylsulfanyl (thioether) group at the α-carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, typically starting from N-(4-acetylphenyl)-2-chloroacetamide (prepared by chloroacetylation of 4-aminoacetophenone) and reacting it with thiol-containing intermediates under basic conditions .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c1-16(24)17-12-14-19(15-13-17)23-22(25)21(18-8-4-2-5-9-18)26-20-10-6-3-7-11-20/h2-15,21H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQORWXSLQSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232499
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349425-58-7
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349425-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-α-(phenylthio)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-acetylphenylamine with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibit antiviral activities against herpes viruses. The compound's structure suggests that it may inhibit viral replication by targeting specific viral enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis essential for viral replication .

Anticancer Activity

Several studies have highlighted the anticancer potential of phenylsulfanyl derivatives. For instance, derivatives of this compound have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including acylation and sulfanylation processes. Variations in the synthesis can lead to derivatives with enhanced or modified biological activities. For example, modifying the phenyl groups or introducing additional functional groups can tailor the compound's properties for specific therapeutic applications.

Case Study 1: Antiviral Activity

A study published in Acta Crystallographica examined the antiviral efficacy of phenyl thiourea derivatives against herpes simplex virus (HSV). The findings suggest that derivatives similar to this compound could serve as potential antiviral agents due to their selective inhibition of viral replication pathways .

Case Study 2: Anticancer Activity

In vitro studies conducted on various tumor cell lines revealed that compounds with a similar structure exhibit significant cytotoxicity. These studies demonstrated that the introduction of the phenylsulfanyl group enhances the anticancer activity compared to other derivatives lacking this moiety .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The acetyl group may also play a role in modulating biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Key Observations :

  • The phenylsulfanyl moiety introduces a larger steric profile than oxygen-based ethers, which could affect binding to enzymatic targets (e.g., FPR2 in vs. sulfonamide-containing analogs in ).

Pharmacological Activities

Anticancer Potential
  • Compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines .
  • N-(4-acetylphenyl)-2-chloroacetamide, a precursor, is used in microwave-assisted synthesis of quinazolinone derivatives with PARP-1 inhibitory activity .

The acetyl group in the target compound may mimic electron-withdrawing effects seen in chlorophenyl or nitrophenyl analogs (e.g., CAS 247592-74-1 in ), which are explored for antitumor applications.

Antimicrobial and Antifungal Activity
  • Compounds 47–50 (piperazine-linked benzothiazole sulfonamides) demonstrated MIC values of 2–8 µg/mL against gram-positive bacteria and fungi .

Structural and Conformational Insights

  • N-Phenyl-2-(phenylsulfanyl)acetamide () exhibits a Cphenyl–S–C–Ccarbonyl torsion angle of ~80°, a conformation likely shared by the target compound. This spatial arrangement may influence interactions with biological targets, such as enzyme active sites or membrane receptors.
  • The 4-acetylphenyl group introduces a planar, electron-deficient aromatic system, contrasting with the electron-rich 4-methoxyphenyl groups in , which could alter binding affinities in redox-sensitive pathways.

Biological Activity

N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the acylation of an amine precursor with an appropriate acylating agent. The structural characterization can be performed using techniques such as NMR and mass spectrometry to confirm the formation of the desired compound.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of anticancer and antimicrobial effects.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant anti-proliferative effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (breast cancer)

The compound exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating a strong selectivity towards cancer cells compared to normal breast cell lines . Furthermore, it was found to induce apoptosis in MDA-MB-231 cells, as evidenced by a substantial increase in annexin V-FITC-positive staining .

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties. In studies evaluating its effectiveness against bacterial strains, it exhibited significant inhibition at concentrations of 50 μg/mL:

  • Staphylococcus aureus : 80.69% inhibition
  • Klebsiella pneumoniae : 79.46% anti-biofilm activity

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition is selective, with IC50 values reported between 10.93 and 25.06 nM for CA IX, highlighting its potential as a targeted therapeutic agent .
  • Apoptosis Induction : The induction of apoptosis in cancer cells suggests that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death .
  • Antibacterial Mechanism : The disruption of bacterial growth through CA inhibition indicates that the compound may interfere with essential metabolic pathways in bacteria .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant inhibition of MDA-MB-231 and MCF-7 cell lines at low concentrations
Study 2Assess antimicrobial effectsHigh inhibition rates against S. aureus and K. pneumoniae
Study 3Investigate enzyme inhibitionSelective inhibition of CA IX with low IC50 values

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide, and how are yields optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, equimolar quantities of N-(4-acetylphenyl)-2-chloroacetamide and substituted benzaldehydes in ethanol are reacted under alkaline conditions (20% NaOH), followed by 6-hour stirring and overnight incubation. Purification via recrystallization from ethanol yields the product . Column chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating derivatives with high purity (>90% yield) . Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetyl groups). Nuclear Magnetic Resonance (NMR) confirms regiochemistry: aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and sulfanyl protons (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). Melting point analysis ensures purity .

Q. What safety precautions are necessary during synthesis and handling?

Use fume hoods to avoid inhalation, wear nitrile gloves, and employ explosion-proof equipment due to reactive intermediates (e.g., sodium hydroxide, chloroacetamide derivatives). Safety protocols include P264 (wash skin thoroughly), P305 (rinse eyes if exposed), and P337 (seek medical aid for irritation) .

Advanced Research Questions

Q. How do hydrogen bonding and graph set analysis explain the solid-state packing of this compound?

X-ray crystallography reveals intermolecular N–H···O and C–H···O hydrogen bonds, forming cyclic motifs (e.g., R22(8)R_2^2(8) graph sets). These interactions stabilize crystal lattices and influence melting points. Etter’s rules and Bernstein’s graph set analysis predict packing efficiency, with sulfanyl groups contributing to torsional angles and layer stacking . SHELXL refinement (using SHELX software) resolves disorder and thermal parameters, critical for high-resolution structures .

Q. What experimental strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal displacement parameters or occupancy rates are addressed via:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices.
  • High-resolution datasets : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Hydrogen bond validation : Tools like PLATON verify geometric plausibility of interactions .

Q. How does oxidation of the sulfanyl group affect reactivity, and how is this monitored experimentally?

Oxidation with NaIO₄ converts sulfanyl (–S–) to sulfinyl (–SO–) groups, altering electronic properties. Reaction progress is tracked via thin-layer chromatography (TLC) and LC-MS. Kinetic studies (e.g., variable-temperature NMR) reveal activation energy barriers. Post-oxidation, recrystallization from chloroform/benzene mixtures isolates sulfinyl derivatives (72–98% yield) .

Q. What computational methods predict the compound’s bioactivity or intermolecular interactions?

Density Functional Theory (DFT) calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models binding affinities to biological targets (e.g., enzymes with sulfur-binding pockets). QSAR models correlate substituent effects (e.g., methoxy vs. nitro groups) with activity .

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